5-bromo-2-(carboxymethyl)pyridine-3-carboxylicacidhydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

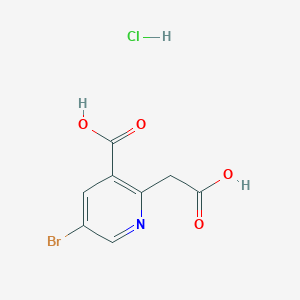

5-Bromo-2-(carboxymethyl)pyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H6BrNO4·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(carboxymethyl)pyridine-3-carboxylic acid hydrochloride typically involves the bromination of 2-(carboxymethyl)pyridine-3-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyridine ring. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile .

Industrial Production Methods

In an industrial setting, the production of 5-bromo-2-(carboxymethyl)pyridine-3-carboxylic acid hydrochloride may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The bromine at position 5 participates in NAS due to electron-withdrawing effects from the carboxylic acid groups.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amine substitution | CuBr, NaNO₂, HBr (60–80°C) | 5-Amino derivatives | 75–85% | |

| Methoxy substitution | NaOMe, MeOH, reflux | 5-Methoxy-pyridine analog | 65% |

Key Findings :

- Bromine substitution is facilitated by electron-withdrawing groups at positions 2 and 3 .

- Cuprous bromide enhances regioselectivity in amine couplings .

Cross-Coupling Reactions

The bromine atom undergoes palladium-catalyzed cross-couplings for C–C bond formation.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME (80°C) | 5-Aryl/heteroaryl derivatives | 50–70% | |

| Sonogashira coupling | PdCl₂(PPh₃)₂, CuI, TMS acetylene | 5-Alkynyl derivatives | 60–65% |

Key Findings :

- Carboxylic acid groups may require protection (e.g., esterification) to prevent catalyst poisoning .

- Steric hindrance from the carboxymethyl group reduces coupling efficiency at position 2 .

Functional Group Transformations

The carboxylic acid groups undergo typical derivatization reactions.

Key Findings :

- Simultaneous esterification of both carboxylic acids is feasible under acidic conditions .

- Decarboxylation occurs preferentially at position 3 due to steric factors .

Salt Formation and Acid-Base Behavior

The hydrochloride salt undergoes pH-dependent equilibria:

- Deprotonation of carboxylic acids (pKa₁ ≈ 2.5, pKa₂ ≈ 4.8) in aqueous NaOH .

- Counterion exchange with AgNO₃ yields silver carboxylate complexes .

Ring Functionalization

The pyridine ring participates in electrophilic substitution under controlled conditions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ (0°C) | 4-Nitro derivative | 30% | |

| Hydrogenation | H₂, Pd/C (EtOH, 50°C) | Piperidine analog | 55% |

Key Findings :

Aplicaciones Científicas De Investigación

5-Bromo-2-(carboxymethyl)pyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 5-bromo-2-(carboxymethyl)pyridine-3-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or allosteric sites on the target molecules .

Comparación Con Compuestos Similares

Similar Compounds

2-(Carboxymethyl)pyridine-3-carboxylic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.

5-Chloro-2-(carboxymethyl)pyridine-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.

5-Fluoro-2-(carboxymethyl)pyridine-3-carboxylic acid: Contains a fluorine atom, which can significantly alter its chemical properties and biological activity.

Uniqueness

5-Bromo-2-(carboxymethyl)pyridine-3-carboxylic acid hydrochloride is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and a useful tool in scientific research .

Actividad Biológica

5-Bromo-2-(carboxymethyl)pyridine-3-carboxylic acid hydrochloride is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a bromine atom, carboxymethyl, and carboxylic acid functional groups, which contribute to its biological activity.

Biological Activity

1. Antimicrobial Properties

Research indicates that derivatives of pyridine compounds often exhibit antimicrobial activity. A study involving similar pyridine derivatives demonstrated their efficacy against various bacterial strains, suggesting that 5-bromo-2-(carboxymethyl)pyridine-3-carboxylic acid hydrochloride may possess similar properties due to its structural components .

2. Anti-inflammatory Effects

Pyridine derivatives have been explored for their anti-inflammatory properties. Compounds with carboxylic acid groups are known to inhibit pro-inflammatory cytokines, which could be a mechanism through which 5-bromo-2-(carboxymethyl)pyridine-3-carboxylic acid hydrochloride exerts its effects .

3. Enzyme Inhibition

The compound may act as an enzyme inhibitor, affecting pathways involved in cellular metabolism. Studies on related compounds suggest that the carboxylic acid moieties can interact with active sites of enzymes, potentially leading to reduced activity of specific metabolic pathways .

The proposed mechanisms of action for 5-bromo-2-(carboxymethyl)pyridine-3-carboxylic acid hydrochloride include:

- Covalent Bond Formation : The carboxylic acid groups can form covalent bonds with amino acids in proteins, altering their function.

- Hydrogen Bonding : The presence of multiple functional groups allows for hydrogen bonding interactions with various biomolecules, facilitating its biological effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

Propiedades

IUPAC Name |

5-bromo-2-(carboxymethyl)pyridine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4.ClH/c9-4-1-5(8(13)14)6(10-3-4)2-7(11)12;/h1,3H,2H2,(H,11,12)(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLDNFQDBYAJDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)CC(=O)O)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.